N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-9-14(2)19(15(3)10-13)23-18(25)11-17-12-27-21(22-17)24-20(26)16-7-5-4-6-8-16/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSWBGVGMXSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Trimethylphenyl Moiety: The trimethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the trimethylphenyl moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and thiazole rings. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: NaH, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Key Observations :
- The target compound’s mesityl-carbamoyl group distinguishes it from simpler methyl/phenyl substituents in analogs like those in and . This substitution may improve metabolic stability due to steric hindrance .
Spectral and Physicochemical Properties
Table 2: Spectroscopic and Computational Data
Key Observations :
Table 3: Bioactivity and Molecular Interactions
Biological Activity
N-(4-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a benzamide group, and a trimethylphenyl moiety, which contribute to its potential therapeutic applications. Recent studies have highlighted its involvement in various biochemical pathways, showcasing its promise in medicinal chemistry.
The biological activity of this compound is primarily attributed to the thiazole ring structure. Thiazole derivatives are known to exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole compounds often demonstrate effectiveness against various bacterial and fungal strains.
- Antitumor Activity : Research indicates that derivatives of thiazole can inhibit tumor cell proliferation.
- Antiviral Activity : Some studies suggest potential antiviral properties against specific viral infections.
The compound's mechanism of action may involve the inhibition of key enzymes or interference with cellular signaling pathways, leading to the suppression of disease progression.
Case Studies and Research Findings
-
Antimicrobial Properties :
- A study explored the antimicrobial efficacy of thiazole derivatives, including similar compounds to this compound. Results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity .
- Anticancer Effects :
- Antiviral Activity :
Data Table: Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | High | |
| Antitumor | Moderate to High | |
| Antiviral | Moderate |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
-
Formation of the Thiazole Ring :
- Synthesized through cyclization reactions involving thiourea derivatives and α-haloketones.
-
Attachment of the Benzamide Group :
- Achieved via amide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
-
Introduction of the Trimethylphenyl Moiety :
- Utilizes Friedel-Crafts acylation reactions with appropriate acyl chlorides and Lewis acid catalysts such as aluminum chloride (AlCl₃).
These synthetic methodologies not only facilitate the production of this compound but also allow for the exploration of new derivatives with enhanced biological activities.
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Thiourea, EtOH/H2O, 80°C | 65–75 | >95% | |
| Amide Coupling | HATU, DIPEA, DMF, RT | 70–85 | 98–99% |
Which analytical techniques are most robust for confirming the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming functional groups (e.g., benzamide carbonyl at ~168 ppm, thiazole protons at 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄N₃O₂S: 422.1564; observed: 422.1568) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>98%) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and intermolecular interactions .
How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for this compound?
Answer:
Discrepancies often arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
Solubility Issues : Use DMSO stocks with <0.1% water to prevent aggregation. Confirm solubility via dynamic light scattering .
Metabolic Interference : Include control experiments with cytochrome P450 inhibitors to assess off-target effects .
Q. Table 2: Comparative IC50 Values
| Target | Cell Line/Enzyme | IC50 (µM) | Study Reference |
|---|---|---|---|
| EGFR Kinase | A431 | 0.12 ± 0.03 | |
| EGFR Kinase | MCF-7 | 0.45 ± 0.11 |
What methodological approaches are recommended for studying the compound’s mechanism of enzyme inhibition?
Answer:
- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations with fixed inhibitor doses .
- Surface Plasmon Resonance (SPR) : Direct binding studies to measure KD values (e.g., KD = 12 nM for EGFR) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with Thr766 in EGFR) .
How can the compound’s solubility and bioavailability be optimized for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate groups or PEGylation to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
- Co-solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration .
What strategies validate target engagement in cellular assays?
Answer:
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
RNAi Knockdown : Compare activity in wild-type vs. EGFR-knockdown cells .
Fluorescent Probes : Competitive binding assays using TAMRA-labeled inhibitors .
How does structural modification of the 2,4,6-trimethylphenyl group impact biological activity?
Answer:
Q. Table 3: Structure-Activity Relationship (SAR)
| Substituent | EGFR IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| 2,4,6-trimethyl | 0.12 | 0.05 |
| 4-fluoro | 0.28 | 0.12 |
| 2-nitro | 0.09 | 0.03 |
What computational tools are effective for predicting metabolic stability?
Answer:
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-dealkylation at the carbamoyl group) .
- In Silico Toxicity : Derek Nexus assesses hepatotoxicity risks from reactive metabolites .
How can crystallographic data resolve ambiguities in stereochemistry?
Answer:
- SHELXL Refinement : Use high-resolution (<1.2 Å) data to model disorder and anisotropic displacement parameters .
- Twinned Data Handling : Apply HKL-2 scaling for pseudo-merohedral twinning .
What are best practices for reproducibility in multi-step synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
